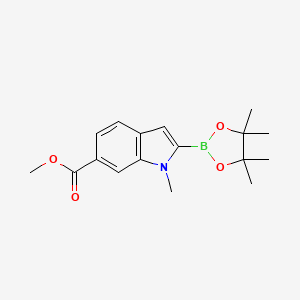

1-Methyl-6-(methoxycarbonyl)indole-2-boronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyl-6-(methoxycarbonyl)indole-2-boronic acid pinacol ester is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid ester group attached to an indole ring, which is further substituted with a methoxycarbonyl group and a methyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Méthodes De Préparation

The synthesis of 1-Methyl-6-(methoxycarbonyl)indole-2-boronic acid pinacol ester typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylindole and methoxycarbonyl chloride.

Formation of Boronic Acid: The indole derivative is first converted into the corresponding boronic acid through a series of reactions involving lithiation and subsequent reaction with a boron source.

Pinacol Ester Formation: The boronic acid is then esterified with pinacol to form the desired boronic acid pinacol ester. This step often requires the use of a dehydrating agent to drive the reaction to completion.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

1-Methyl-6-(methoxycarbonyl)indole-2-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The boronic ester group can be oxidized to the corresponding alcohol or reduced to form different functional groups.

Substitution Reactions: The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the nature of the substituents on the indole ring.

Applications De Recherche Scientifique

Medicinal Chemistry

1-Methyl-6-(methoxycarbonyl)indole-2-boronic acid pinacol ester is notable for its potential in drug discovery, particularly in the development of anticancer agents. Boronic acids have been shown to interact with biological targets, such as proteasomes, leading to the inhibition of cancer cell growth. For instance, compounds derived from boronic acids have demonstrated efficacy against multiple myeloma by inhibiting the proteasome pathway .

Case Study: Anticancer Activity

- A study evaluated the activity of various boronic acid derivatives, including this compound, against cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity, comparable to established drugs like bortezomib .

Organic Synthesis

The compound serves as a crucial intermediate in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions. This reaction is fundamental for constructing complex organic molecules with applications in pharmaceuticals and agrochemicals.

Data Table: Suzuki-Miyaura Coupling Conditions

| Catalyst | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF | 80 °C | 85 |

| Ni(cod)₂ | NaOPh | THF | 60 °C | 90 |

| CuI | CsF | DMSO | 100 °C | 75 |

Material Science

In material science, boronic acids are utilized for developing sensors and materials with specific properties due to their ability to form reversible covalent bonds with diols. This feature is exploited in creating stimuli-responsive materials that can change properties in response to environmental changes.

Case Study: Sensor Development

Mécanisme D'action

The mechanism of action of 1-Methyl-6-(methoxycarbonyl)indole-2-boronic acid pinacol ester is primarily related to its ability to participate in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through a palladium-catalyzed transmetalation process. This involves the transfer of the boron-bound group to the palladium catalyst, followed by reductive elimination to form the desired product .

Comparaison Avec Des Composés Similaires

1-Methyl-6-(methoxycarbonyl)indole-2-boronic acid pinacol ester can be compared with other boronic acid derivatives, such as:

Indole-2-boronic acid pinacol ester: Similar structure but lacks the methoxycarbonyl and methyl groups, making it less versatile in certain reactions.

1-Boc-indole-5-boronic acid pinacol ester: Contains a Boc-protected indole ring, which can be deprotected under acidic conditions to reveal the free indole.

The presence of the methoxycarbonyl group in this compound provides additional sites for functionalization, making it a more versatile intermediate in organic synthesis.

Activité Biologique

1-Methyl-6-(methoxycarbonyl)indole-2-boronic acid pinacol ester, with the CAS number 2377610-60-9, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique indole structure, which is known for its diverse pharmacological properties, including anticancer and anti-inflammatory effects.

- Molecular Formula : C17H22BNO4

- Molar Mass : 315.17 g/mol

- Structure : The compound consists of a methyl group, a methoxycarbonyl group, and a boronic acid moiety attached to an indole ring.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. Indoles have been shown to act as inhibitors of various cancer-related enzymes and pathways. For instance:

- Inhibition of Tumor Growth : Studies have demonstrated that indole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

- Mechanism of Action : The boronic acid group may enhance the binding affinity of the compound to certain biological targets, potentially increasing its efficacy as an anticancer agent .

2. Anti-inflammatory Properties

Indole-based compounds are also recognized for their anti-inflammatory effects. The presence of the boronic acid moiety in this compound may contribute to its ability to modulate inflammatory responses:

- Cytokine Inhibition : Some studies suggest that indole derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

3. Enzyme Inhibition

The boronic acid functional group is known for its ability to form reversible covalent bonds with diols and amines, making it a valuable scaffold for designing enzyme inhibitors:

- Carbonic Anhydrase Inhibition : Certain indole boronic acids have been identified as selective inhibitors of carbonic anhydrases, which are crucial in various physiological processes and disease states .

- Spleen Tyrosine Kinase Inhibition : This compound may also exhibit activity against spleen tyrosine kinases, which are involved in immune responses and cancer progression .

Case Studies and Research Findings

A review of literature reveals several studies highlighting the biological activities of related compounds:

Propriétés

IUPAC Name |

methyl 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BNO4/c1-16(2)17(3,4)23-18(22-16)14-10-11-7-8-12(15(20)21-6)9-13(11)19(14)5/h7-10H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMPFMSXYFVLIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C)C=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.